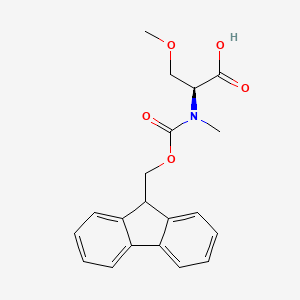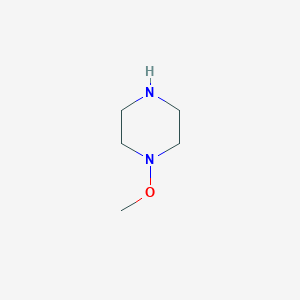
9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol
Overview
Description
9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol is an organic compound with the molecular formula C15H34O2Si. It is a silyl ether derivative of nonanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis, particularly in the protection of alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol typically involves the reaction of nonanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Nonanol+tert-Butyldimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of nonanal or nonanone.
Reduction: Formation of nonanol.
Substitution: Formation of various substituted nonanols depending on the nucleophile used.
Scientific Research Applications
9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol is widely used in scientific research, particularly in:
Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of silicon-containing polymers and materials.
Biological Studies: Utilized in the modification of biomolecules for various biochemical applications.
Mechanism of Action
The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions. This protection is crucial in multi-step organic synthesis where selective reactions are required.
Comparison with Similar Compounds
Similar Compounds
9-((Trimethylsilyl)oxy)nonan-1-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
9-((Triisopropylsilyl)oxy)nonan-1-ol: Contains a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol is unique due to the tert-butyldimethylsilyl group, which provides a balance of steric protection and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required.
Properties
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxynonan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h16H,6-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJWBDYSOKYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)












